Cas no 401607-35-0 (3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide)

3-(1H-1,3-Benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide is a heterocyclic hydrazide derivative featuring a benzimidazole core and a 4-nitrophenyl substituent. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural framework, combining electron-withdrawing and electron-donating groups, may enhance reactivity in condensation or cyclization reactions. The presence of the benzimidazole moiety suggests possible applications in medicinal chemistry, such as antimicrobial or anticancer agent development. The nitro group further contributes to its utility in electrophilic substitution reactions. This compound's well-defined molecular architecture makes it suitable for mechanistic studies and structure-activity relationship investigations.
3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide structure
401607-35-0 structure
Product Name:3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide
CAS No:401607-35-0
MF:C17H15N5O3
MW:337.332702875137
CID:6225403
PubChem ID:9557827
Update Time:2025-07-04

3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide
    • 401607-35-0
    • 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE
    • Z57461681
    • AKOS001342755
    • 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(4-nitrophenyl)methylidene]propanehydrazide
    • (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide
    • 3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
    • F1092-1250
    • Inchi: 1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+
    • InChI Key: QMUBHKHQLWBIGB-YBFXNURJSA-N
    • SMILES: O=C(CCN1C=NC2C=CC=CC1=2)N/N=C/C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 337.11748936g/mol
  • Monoisotopic Mass: 337.11748936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 105Ų

3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide Pricemore >>

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3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide Related Literature

Additional information on 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide

Introduction to 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide (CAS No. 401607-35-0)

3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide, identified by its CAS number 401607-35-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a fused heterocyclic system, specifically a 1,3-benzodiazole moiety, which is well-documented for its pharmacological properties. The presence of a 4-nitrophenyl group and a hydrazide functional group further enhances its structural complexity and potential biological activity.

The 1,3-benzodiazole scaffold is a cornerstone in medicinal chemistry due to its versatility in drug design. It is frequently incorporated into therapeutic agents due to its ability to interact with various biological targets, including enzymes and receptors. The benzodiazole core is known for its role in anxiolytic, sedative, and muscle relaxant effects, making it a valuable component in the development of psychiatric and neurological medications. In the case of 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide, the additional substituents contribute to its unique chemical profile and may modulate its pharmacokinetic and pharmacodynamic properties.

The 4-nitrophenyl moiety is another critical feature of this compound. Nitroaromatic compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. Moreover, the nitro group can be metabolically reduced to an amine, which may alter the compound's pharmacological effects. This metabolic transformation adds another layer of complexity to the compound's behavior within biological systems.

The hydrazide functional group at the N' position introduces reactivity that can be exploited in various chemical transformations. Hydrazides are known for their ability to participate in condensation reactions with carbonyl compounds, forming hydrazones. This reaction is particularly relevant in organic synthesis and has been utilized in the development of drugs targeting metabolic pathways. The presence of this functional group in 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide suggests potential applications in synthetic chemistry and drug discovery.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacological properties. Virtual screening techniques have been employed to identify novel drug candidates by evaluating their binding affinity to target proteins. In this context, 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide has been subjected to computational studies to assess its potential as an inhibitor or modulator of key biological pathways. These studies have highlighted its promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling.

In vitro studies have begun to unravel the mechanistic aspects of 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide. Initial experiments have demonstrated its ability to inhibit inflammatory mediators by modulating enzymatic activity. The interaction between the benzodiazole core and the nitroaromatic substituent appears to synergistically enhance its inhibitory effects on COX enzymes. This dual interaction mechanism provides a rationale for further exploration of this compound as a potential therapeutic agent.

The hydrazide moiety has also been investigated for its potential role in redox signaling pathways. Redox-sensitive hydrazides can undergo cleavage or rearrangement under oxidative conditions, releasing reactive intermediates that can modulate cellular signaling. This property makes 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide an intriguing candidate for drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Future research directions include exploring synthetic modifications to optimize the pharmacological profile of this compound. By altering substituents or functional groups, researchers aim to enhance selectivity, improve solubility, and reduce potential side effects. Additionally, preclinical studies are planned to evaluate the safety and efficacy of derivatives in animal models before moving into human trials.

The integration of high-throughput screening (HTS) technologies with traditional synthetic chemistry has accelerated the discovery process for novel bioactive molecules like 3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-nitrophenyl)methylidenepropanehydrazide. HTS allows for rapid evaluation of large libraries of compounds against multiple targets simultaneously, providing valuable data for hit identification and lead optimization.

In conclusion,3-(1H-1,3-benzodiazol-1-ylyl)-N'-(lE)-(4-nitrophcnvl)methylidenepropnnehvndride (CAS No 40t607-t5-t0) represents a promising candidate for further pharmaceutical development Its unique structural features including tne benzodiazole core 4-nitrophcnvl substituent 111d tne hydnnzld functionnl group offer multiple avenues for exploration i11 medicinal chemistry Research thus far has highlighted its potential i11 anti-inflammntry 111diclns 111d redox-sensltlv mechanisms Further studies are warranted 10 elucidate tne full therapeutic pnnential oif tnis compoumd as well as 10 develop optimized derivatives suitable for clinical application

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